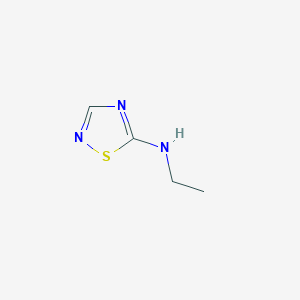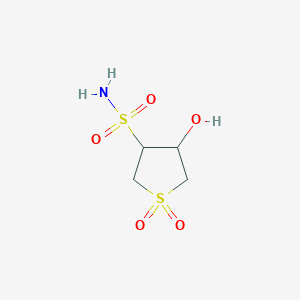![molecular formula C9H8N2OS B12111845 4-[(E)-Phenylimino]-thiazolidin-2-one CAS No. 14513-16-7](/img/structure/B12111845.png)
4-[(E)-Phenylimino]-thiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-Phenylimino]-thiazolidin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenylimino]-thiazolidin-2-one typically involves the reaction of thiourea with α-chloroacetic acid in the presence of a base such as sodium acetate. This reaction forms the thiazolidinone ring structure. The phenylimino group is then introduced through a condensation reaction with an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-Phenylimino]-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-[(E)-Phenylimino]-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[(E)-Phenylimino]-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of specific kinases and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-2,4-dione: Known for its hypoglycemic activity.
2-Phenylimino-4-thiazolidinone: Exhibits antiviral and anticancer activities.
5-Benzylidene-2-arylimino-4-thiazolidinone: Studied for its anticancer properties
Uniqueness
4-[(E)-Phenylimino]-thiazolidin-2-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Eigenschaften
| 14513-16-7 | |
Molekularformel |
C9H8N2OS |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
4-phenylimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI-Schlüssel |
WJWWDONJARAUPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2)NC(=O)S1 |
Löslichkeit |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)



![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)

![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)

![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
